Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate
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Overview
Description
Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[320]heptane-2-carboxylate is a bicyclic compound with a unique structure that includes a benzyl group, a dimethyl group, and an azabicycloheptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate typically involves the use of palladium-catalyzed reactions. One common method is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds under mild conditions and can be further functionalized to build a library of bridged aza-bicyclic structures.
Industrial Production Methods
the modular approach using photochemistry to access new building blocks via [2 + 2] cycloaddition is a promising strategy . This method allows for the efficient and scalable production of bicyclic structures, which can be readily derivatized for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bicyclic core, potentially altering its reactivity and properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the benzyl group or other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation and reduction, and various nucleophiles for substitution reactions. The conditions typically involve mild temperatures and pressures to maintain the integrity of the bicyclic structure.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action for Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into various binding sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are still ongoing, but it is believed to interact with enzymes and receptors involved in key biological processes .
Comparison with Similar Compounds
Similar Compounds
- Benzyl (1R,5R)-3,6-diaza-bicyclo[3.2.0]heptane-3-carboxylate
- Bicyclo[2.1.1]hexane derivatives
- Oxygenated 2-azabicyclo[2.2.1]heptanes
Uniqueness
Benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and serve as a versatile building block sets it apart from other similar compounds.
Properties
IUPAC Name |
benzyl (1S,5R)-7,7-dimethyl-6-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-16(2)13-12(14(16)18)8-9-17(13)15(19)20-10-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAHVHTYQUVXEG-OLZOCXBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C1=O)CCN2C(=O)OCC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2[C@H](C1=O)CCN2C(=O)OCC3=CC=CC=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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